Indole-3-carbinol hydrate

Description

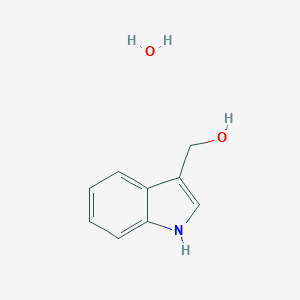

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-3-ylmethanol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-15-6 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation of Indole 3 Carbinol Hydrate

Acid-Catalyzed Condensation and Formation of Key Metabolites

In the stomach's acidic milieu, I3C molecules readily combine to form a variety of condensation products. oregonstate.edu This oligomerization process is rapid and leads to the generation of several key metabolites that are responsible for the biological activities attributed to I3C. mdpi.commetagenicsinstitute.com

Diindolylmethane (DIM) Biogenesis and Biological Activity

The most prominent and well-studied of these metabolites is 3,3'-diindolylmethane (B526164) (DIM). mdpi.commetagenicsinstitute.com DIM is formed through the dimerization of two I3C molecules and constitutes a significant portion of the acid condensation products. mdpi.com It is often the only I3C-derived compound detectable in plasma after ingestion, suggesting it is a primary mediator of I3C's systemic effects. metagenicsinstitute.comnih.gov

DIM exhibits a range of biological activities, including the modulation of signaling pathways involved in cell proliferation and apoptosis. nih.govscience.gov For instance, it has been shown to induce apoptosis in various cancer cell lines, including cervical and prostate cancer cells. nih.govnih.gov The pro-apoptotic action of DIM has been observed both in vitro and in vivo. nih.gov Furthermore, DIM is known to have anti-inflammatory and antiviral properties. nih.gov

Indolo[3,2-b]carbazole (B1211750) (ICZ) Formation and Aryl Hydrocarbon Receptor Ligand Affinity

Another significant metabolite formed from the acid condensation of I3C is indolo[3,2-b]carbazole (ICZ). mdpi.comnih.gov Although formed in lower yields compared to DIM, ICZ is a potent agonist for the aryl hydrocarbon receptor (AhR). oregonstate.eduguidetopharmacology.org The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of various genes, including those involved in xenobiotic metabolism. metagenicsinstitute.commetagenicsinstitute.com

ICZ's affinity for the AhR is remarkably high, approaching that of the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oregonstate.eduescholarship.org Upon binding to the AhR, ICZ facilitates the receptor's translocation into the nucleus, where it dimerizes with the AhR nuclear translocator (Arnt) protein. escholarship.org This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs), leading to the transcriptional activation of target genes, most notably cytochrome P450 1A1 (CYP1A1). escholarship.org The formation of ICZ and its subsequent high-affinity binding to the AhR represent a key mechanism through which I3C exerts its influence on cellular function. escholarship.org

Other Oligomeric and Polymeric Derivatives of Indole-3-carbinol (B1674136) Hydrate (B1144303)

Beyond DIM and ICZ, the acid-catalyzed reaction of I3C produces a complex mixture of other oligomeric and polymeric derivatives. nih.govmdpi.com These include various linear and cyclic trimers and tetramers. nih.govmdpi.com

| Metabolite Name | Abbreviation | Type | Key Feature |

| 3,3'-Diindolylmethane | DIM | Dimer | Major condensation product, mediates many of I3C's biological effects. mdpi.commetagenicsinstitute.com |

| Indolo[3,2-b]carbazole | ICZ | Dimer | Potent Aryl Hydrocarbon Receptor (AhR) agonist. oregonstate.eduguidetopharmacology.org |

| 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindole | CTr | Cyclic Trimer | A major trimeric product of I3C condensation. tandfonline.com |

| 2-(Indol-3-ylmethyl)-3,3'-diindolylmethane | LTr1 | Linear Trimer | An identified linear trimeric product. mdpi.com |

| 5,6,11,12,17,18,23,24-octahydrocyclododeca[1,2-b:4,5-b′:7,8-b″:10,11-b′′′]tetraindole | CTet | Cyclic Tetramer | A known cyclic tetrameric derivative of I3C. mdpi.comaacrjournals.org |

Biotransformation Pathways and Enzyme Modulation

Indole-3-carbinol and its metabolites, particularly DIM, are known to modulate the expression and activity of biotransformation enzymes. oregonstate.eduspringermedizin.de These enzymes are critical for the metabolism and elimination of a wide array of both endogenous and exogenous compounds, including hormones, drugs, and carcinogens. oregonstate.edumetagenicsinstitute.com The modulation of these enzymatic pathways is a key aspect of the physiological impact of I3C.

Phase I Detoxification Enzymes (Cytochrome P450 Enzymes)

A primary target of I3C and its derivatives are the Phase I detoxification enzymes, specifically the cytochrome P450 (CYP) superfamily. springermedizin.denih.gov These enzymes are responsible for the initial modification of various compounds, often preparing them for further processing by Phase II enzymes. metagenicsinstitute.com

Indole-3-carbinol and its condensation products, most notably DIM and ICZ, are potent inducers of CYP1A1 and CYP1A2 expression. oregonstate.edunih.govnih.gov This induction is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). metagenicsinstitute.comfrontierspartnerships.org Upon binding ligands like ICZ, the AhR translocates to the nucleus and promotes the transcription of CYP1A1 and CYP1A2 genes. oregonstate.educaldic.com

Studies have demonstrated that oral administration of I3C leads to a significant increase in CYP1A1 and CYP1A2 mRNA levels and associated enzymatic activities in both the liver and colon. nih.gov For example, in rats, I3C administration resulted in a biphasic induction of CYP1A1 mRNA in the colon, with a 10-fold increase observed at 16 hours post-administration. nih.gov Similarly, hepatic CYP1A1 and CYP1A2 mRNA levels were significantly elevated. nih.gov In human breast cancer cell lines, both I3C and DIM have been shown to upregulate the expression of CYP1A1 and CYP1A2 transcripts. nih.gov The induction of these enzymes can alter the metabolic pathways of various substances, including steroid hormones. oregonstate.educaldic.com

| Enzyme | Modulator | Effect | Cell/Tissue Type |

| CYP1A1 | I3C, 5,6-benzoflavone | mRNA Induction (up to 10-fold) | Rat Colon |

| CYP1A1, CYP1A2 | I3C, 5,6-benzoflavone | mRNA Induction | Rat Liver |

| CYP1A1, CYP1A2, CYP1B1 | Cabbage juices, I3C, DIM | Expression Induction (cell-type dependent) | Human Breast Cell Lines (MCF7, MDA-MB-231, MCF10A) |

| CYP1A1, CYP1A2 | DIM | Upregulation | Human Primary Liver Cells |

| CYP1A1 | I3C, DIM | mRNA Induction (abolished by AhR removal) | Human Prostate Cancer Cells |

| CYP1A1 | I3C | mRNA Induction | Human Breast Cancer Cells (MCF-7) |

Influence on Estrogen Hydroxylation Ratios (e.g., 2-hydroxyestrone (B23517) vs. 16α-hydroxyestrone)

A key area of research has been the effect of I3C and its metabolites on estrogen metabolism. Specifically, they have been shown to influence the hydroxylation of estrogens, shifting the balance between different metabolites. oup.com The metabolism of 17β-estradiol can lead to the formation of 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1). oregonstate.edu While 2-OHE1 is considered a "good" estrogen metabolite with weak estrogenic activity, 16α-OHE1 is more potent and has been linked to the proliferation of estrogen-sensitive cells. oregonstate.eduoup.com

Research indicates that I3C and DIM can induce the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, which are involved in the 2-hydroxylation of estrogens. oregonstate.eduoup.comnih.gov This induction leads to an increased conversion of estrone (B1671321) to 2-OHE1, thereby altering the urinary 2-OHE1:16α-OHE1 ratio in favor of the 2-hydroxy metabolite. oregonstate.eduoup.com Clinical trials have consistently demonstrated that oral supplementation with I3C or DIM increases this ratio in women. oregonstate.edu For instance, one study observed a significant increase in C-2 estrogen excretion and a 45% decrease in urinary 16α-hydroxyestrone levels following I3C treatment. oup.com This shift in estrogen metabolism is considered a potential biomarker for the biological effect of I3C. aacrjournals.org

Table 1: Effect of Indole-3-carbinol on Urinary Estrogen Metabolites

| Estrogen Metabolite | Change after I3C Treatment | Significance |

|---|---|---|

| C-2 Estrogens | Significantly Increased | Supports increased 2-hydroxylation pathway activity. oup.com |

| 16α-hydroxyestrone | Decreased (approx. 45%) | Suggests a shift away from the 16-hydroxylation pathway. oup.com |

| Estradiol, Estrone, Estriol | Lowered Concentrations | Indicates reduced levels of other active estrogens. oup.com |

Phase II Detoxification Enzymes and Antioxidant Response Element (ARE) Activation

Beyond their influence on estrogen metabolism, I3C and its derivatives play a role in modulating the body's detoxification systems, particularly through the activation of Phase II enzymes.

Nuclear Factor E2-Related Factor 2 (Nrf2)-Dependent Pathway Engagement

The nuclear factor E2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and Phase II detoxifying enzymes. oregonstate.edu Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1. oregonstate.edu Upon exposure to certain chemical inducers, Nrf2 is released from Keap1 and moves to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes. oregonstate.edunih.gov

Studies have shown that both I3C and DIM can activate the Nrf2-dependent pathway. oregonstate.edunih.gov DIM, in particular, has been identified as a more potent inducer of ARE-mediated gene expression compared to I3C. nih.govnih.gov This activation leads to the increased expression of several cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs). oregonstate.edunih.gov For example, DIM has been shown to stimulate Nrf2-regulated promoters for NQO1, GST-α1, and the cystine/glutamate (B1630785) transporter x-CT. aacrjournals.org This Nrf2-mediated upregulation of antioxidant enzymes is a key mechanism by which these compounds are thought to exert their protective effects. nih.govaacrjournals.org

Glucuronidation and Sulfation Processes of Indole-3-carbinol Hydrate Metabolites

Once formed, the metabolites of I3C, including DIM, undergo further metabolism through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion from the body. mdpi.comnih.gov Recent research has revealed that DIM is subject to robust metabolism in vivo, involving mono- and di-hydroxylation, followed by conjugation with either glucuronic acid or sulfate (B86663). nih.govfrontiersin.org

In human studies, both sulfated and glucuronidated conjugates of hydroxylated DIM metabolites have been identified in plasma and urine. nih.govfrontiersin.org Sulfation appears to be a predominant conjugation pathway for these metabolites. nih.govfrontiersin.org The identification of these conjugated forms underscores the importance of Phase II metabolic pathways in the clearance of I3C derivatives.

Pharmacokinetic and Pharmacodynamic Considerations of this compound and its Metabolites

The biological effects of I3C are intrinsically linked to its absorption, distribution, metabolism, and excretion, as well as that of its various metabolites.

Bioavailability and Systemic Distribution Profiles in Research Models

Pharmacokinetic studies in animal models have provided valuable insights into the fate of I3C after oral administration. In mice, I3C is rapidly absorbed, with peak plasma concentrations reached within 15 minutes. nih.govnih.gov However, it is also rapidly cleared from the plasma, with levels falling below the limit of detection within an hour. nih.govaacrjournals.org

Despite its rapid clearance, I3C is extensively distributed to various tissues, with the highest concentrations found in the liver. nih.govnih.govaacrjournals.org In contrast, its condensation products, such as DIM and LTr1, have lower peak plasma concentrations but persist in the plasma and tissues for a considerably longer duration. nih.govaacrjournals.org For instance, DIM and another metabolite, HI-IM, were still detectable in the liver 24 hours after I3C administration in mice. nih.govaacrjournals.org Interestingly, after oral administration of I3C, the parent compound itself was not detected in the tissues of rats and fish, suggesting that its biological effects may be primarily mediated by its more stable metabolites like DIM. mdpi.comnih.gov However, other studies in mice have shown that I3C is absorbed from the gut and distributed systemically, raising the possibility of some pharmacological activity of the parent compound. aacrjournals.org

The bioavailability of I3C is generally considered low and highly variable. mdpi.com In humans, no detectable I3C was found in the plasma after oral administration, whereas DIM was detected, with peak concentrations appearing about two hours after ingestion. oregonstate.eduoregonstate.edu

Table 2: Pharmacokinetic Parameters of Indole-3-carbinol and its Metabolites in Mice

| Compound | Peak Plasma Time | Persistence in Plasma | Primary Tissue Distribution |

|---|---|---|---|

| Indole-3-carbinol (I3C) | ~15 minutes nih.govnih.gov | < 1 hour nih.govaacrjournals.org | Liver (highest concentration) nih.govnih.govaacrjournals.org |

| 3,3'-Diindolylmethane (DIM) | ~2 hours aacrjournals.org | > 6 hours aacrjournals.org | Liver, Kidney, Lung, Heart, Brain aacrjournals.org |

| Linear Trimer (LTr1) | > 6 hours (still increasing) aacrjournals.org | > 6 hours aacrjournals.org | Liver, Kidney, Lung, Heart, Brain aacrjournals.org |

Biomarker Identification for this compound Precursor Intake

Given the rapid metabolism of I3C, identifying reliable biomarkers for the intake of its precursor, glucobrassicin (B1234704), from cruciferous vegetables is crucial for clinical and epidemiological studies. nih.gov Due to the fact that I3C itself is often undetectable in plasma after consumption, its direct measurement is not a feasible biomarker. oregonstate.eduaacrjournals.org

Consequently, research has focused on its major and more stable metabolite, DIM. nih.govaacrjournals.org Urinary DIM has emerged as a promising biomarker for I3C uptake and, by extension, the consumption of glucobrassicin-rich vegetables. nih.govaacrjournals.org A randomized crossover trial demonstrated that the amount of DIM excreted in the urine correlates with the intake of Brassica vegetables containing varying levels of glucobrassicin. nih.gov Further clinical studies are needed to fully establish the pharmacokinetics of DIM following vegetable consumption and to determine biologically relevant doses in humans. nih.gov The shift in the urinary 2-hydroxyestrone to 16α-hydroxyestrone ratio is also considered a valuable biomarker of I3C's biological effect. aacrjournals.org

Role of Indole 3 Carbinol Hydrate in Disease Biology

Cancer Biology and Chemoprevention Mechanisms

Indole-3-carbinol (B1674136) and its primary acid-catalyzed condensation product, 3,3'-diindolylmethane (B526164) (DIM), have demonstrated the ability to influence multiple molecular targets involved in the development and progression of cancer. Their mechanisms of action include the modulation of biotransformation enzymes responsible for metabolizing carcinogens, induction of cell cycle arrest, and the promotion of apoptosis. Research has shown that these compounds can affect signaling pathways critical for cancer cell survival and proliferation, such as the Akt-NFκB pathway, and can also influence the expression of genes involved in DNA repair, like BRCA1.

Indole-3-carbinol has shown significant potential in the chemoprevention of estrogen-responsive cancers. Its anti-estrogenic activity is a key aspect of its mechanism in these hormone-dependent malignancies. In breast cancer cells, I3C has been found to down-regulate the expression of estrogen receptor-alpha (ERα), a key driver in the majority of breast cancers. mdpi.com This leads to the inhibition of ERα-mediated signaling pathways. nih.gov Studies have shown that I3C can induce a G1 cell cycle arrest in human breast cancer cells, independent of estrogen receptor signaling, by inhibiting the expression of cyclin-dependent kinase-6 (CDK6). In MCF-7 breast cancer cells, I3C has been observed to inhibit cell growth by as much as 90%. researchgate.net

Furthermore, I3C influences estrogen metabolism, promoting the conversion of "strong" estrogens to "weaker" forms, which is believed to reduce the risk of estrogen-enhanced cancers. researchgate.net In prostate cancer, another hormone-sensitive malignancy, I3C has been shown to induce apoptosis and inhibit the growth of cancer cells. The mechanisms involve the induction of G1 cell cycle arrest through the decreased expression of CDK6 and reduced activity of CDK2. frontiersin.org

| Cancer Type | Cell Line | Key Findings | Reported Efficacy |

| Breast Cancer | MCF-7 | Induces G1 cell cycle arrest; Downregulates ERα expression. nih.govresearchgate.net | Up to 90% growth inhibition. researchgate.net |

| Breast Cancer | T47D | Downregulates ERα protein and transcript levels. mdpi.com | Not specified. |

| Prostate Cancer | LNCaP | Decreases CDK6 expression and CDK2 activity; Induces p16, p21, and p27. frontiersin.org | Not specified. |

| Prostate Cancer | PC-3 | Induces apoptosis through Akt inactivation. | Not specified. |

Research has indicated that Indole-3-carbinol can modulate the progression of melanoma. One of the proposed mechanisms involves the inhibition of the E3 ubiquitin ligase NEDD4-1, which is often overexpressed in human melanoma cells. frontiersin.org By targeting this enzyme, I3C may interfere with cellular pathways that contribute to melanoma cell survival and proliferation.

In a study investigating the effects of I3C on human melanoma cells, it was found that I3C could sensitize these cells to apoptosis induced by ultraviolet B (UVB) radiation. The combination of I3C and UVB synergistically reduced the viability of G361 human melanoma cells. nih.gov This enhanced apoptosis was associated with the activation of caspases-8 and -3, cleavage of Bid and poly(ADP-ribose) polymerase, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov A novel derivative of I3C, N-(indol-3-ylmethyl)-3,3′-diindolylmethane (DIM-1), has also been identified as a potential anti-melanoma agent, inhibiting A375 melanoma cells with a low IC50 value. nih.gov

| Cell Line | Treatment | Key Mechanisms of Action | Observed Effect |

| G361 (Human Melanoma) | I3C and UVB | Activation of caspase-8, -3; Cleavage of Bid and PARP; Downregulation of Bcl-2. nih.gov | Synergistic reduction in cell viability and induction of apoptosis. nih.gov |

| A375 (Human Melanoma) | DIM-1 | Not specified. | Inhibition of cell proliferation (IC50 of 1.87 μM). nih.gov |

The role of Indole-3-carbinol in colon and liver carcinogenesis is complex, with studies showing both inhibitory and, in some contexts, promotional effects. In human colon carcinoma cell lines such as HCT 116, HT29, and LoVo, I3C has been shown to inhibit cell growth, induce G1-phase cell-cycle arrest, and promote apoptosis. nih.gov The induction of p27KIP1 and p21CIP1 mRNA is believed to contribute to this cell-cycle arrest. nih.gov

However, in a long-term rat model of azoxymethane-induced colon carcinogenesis, dietary I3C was found to increase the multiplicity of adenocarcinomas. nih.gov This suggests that the timing and context of I3C administration are critical. In models of liver cancer, I3C has been shown to inhibit aflatoxin-induced carcinogenesis. researchgate.net Conversely, some studies have reported that long-term post-initiation administration of I3C can promote hepatocarcinogenesis in rats. In an infant mouse model, however, long-term dietary I3C significantly inhibited diethylnitrosamine-induced liver tumors.

| Cancer Model | I3C Effect | Key Findings |

| Human Colon Carcinoma Cells (HCT 116, HT29, LoVo) | Inhibition | Induced G1-phase cell-cycle arrest and apoptosis. nih.gov |

| Azoxymethane-Induced Rat Colon Carcinogenesis | Promotion | Increased tumor multiplicity of adenocarcinomas. nih.gov |

| Aflatoxin-Induced Liver Cancer (Rodents) | Inhibition | Prevents chemically-induced liver cancer. researchgate.net |

| Diethylnitrosamine-Induced Liver Tumors (Infant Mouse) | Inhibition | Significantly reduced liver tumors. |

Indole-3-carbinol has demonstrated the ability to suppress the growth of nasopharyngeal carcinoma (NPC) cells both in vitro and in vivo. Studies have shown that I3C can inhibit the proliferation of human nasopharyngeal carcinoma cell lines 5-8F and CNE2 in a dose- and time-dependent manner. The mechanism of action involves the induction of G1 cell cycle arrest, which is associated with the downregulation of cell cycle-related proteins such as CDK4, CDK6, cyclin D1, and pRb.

Furthermore, I3C has been found to induce apoptosis in NPC cells. This is believed to be mediated through the suppression of the PI3K/Akt signaling pathway, a critical pathway for cell survival. In vivo studies using nude mice inoculated with nasopharyngeal carcinoma cells have shown that both protective and therapeutic administration of I3C resulted in smaller tumors compared to control groups. Importantly, I3C appeared to have little effect on normal cells, suggesting a degree of tumor cell specificity.

| NPC Cell Line | I3C Concentration | Effect on Proliferation (at 72h) | Mechanism |

| 5-8F | 300 µM | >60% inhibition | Downregulation of CDK4, CDK6, cyclin D1, pRb. |

| CNE2 | 300 µM | >60% inhibition | Downregulation of CDK4, CDK6, cyclin D1, pRb. |

| CNE2 | 300 µM | 63.9% inhibition | Suppression of PI3K/Akt pathway. |

Experimental studies have provided evidence that maternal dietary intake of Indole-3-carbinol can offer chemoprotection to the fetus against transplacental carcinogenesis. In a study using a mouse model, pregnant mice were administered the polycyclic aromatic hydrocarbon dibenzo[a,l]pyrene (B127179) (DBP), a known carcinogen, on gestation day 17. A portion of these mice were also fed a diet containing I3C from gestation day 9 until weaning.

The offspring of dams that consumed the I3C-supplemented diet exhibited significantly lower mortality rates. More importantly, at 10 months of age, these offspring had a markedly lower multiplicity of lung tumors compared to the offspring of dams that did not receive I3C. This protective effect of I3C was observed to be independent of the aryl hydrocarbon receptor (AHR) genotype of both the mother and the fetus. These findings suggest that maternal dietary supplementation with I3C during pregnancy and lactation may be a viable strategy for mitigating the risk of certain cancers in offspring exposed to carcinogens in utero.

| Experimental Model | Carcinogen | I3C Intervention | Outcome in Offspring |

| Pregnant Mice | Dibenzo[a,l]pyrene (DBP) | 2000 p.p.m. in maternal diet from gestation day 9 to weaning. | Markedly fewer mortalities (P < 0.0001); Significantly lowered lung tumor multiplicity (P = 0.035). |

Indole-3-carbinol and its metabolite DIM have been shown to sensitize cancer cells to the effects of various anticancer agents and radiation. This synergistic effect is attributed to the pleiotropic actions of these indole (B1671886) compounds on multiple signaling pathways that are crucial for cancer cell survival and resistance to therapy. By targeting these pathways, I3C can lower the threshold for apoptosis induction by chemotherapeutic drugs.

The mechanisms underlying this chemosensitization are varied and cell-context dependent. They include the modulation of Akt-NFκB signaling, activation of caspases, and regulation of cyclin-dependent kinase activities. Furthermore, I3C can induce endoplasmic reticulum stress, which can lead to cell cycle arrest and apoptosis. This broad spectrum of activity makes I3C a candidate for use in combination with conventional cancer therapies to improve their efficacy.

| Cancer Cell Type | Chemotherapeutic Agent | Combined Effect | Underlying Mechanism |

| Multiple Cancer Cell Lines | Various Anticancer Agents | Synergistic suppression of cell viability. | Modulation of Akt-NFκB signaling, caspase activation, CDK activities. |

| Human Carcinoma Cells | Adenovirus-mediated oncolysis | Enhanced oncolysis and cytotoxicity. | Synergistic upregulation of apoptosis. |

Indole-3-carbinol (I3C), a natural compound derived from the breakdown of glucobrassicin (B1234704) in cruciferous vegetables, has garnered significant attention for its potential therapeutic applications in a variety of diseases. Research has illuminated its role in modulating inflammatory pathways, autoimmune responses, and metabolic processes. This article delves into the specific mechanisms by which I3C influences the biology of inflammatory, autoimmune, metabolic, and neurological disorders.

Systemic Lupus Erythematosus (SLE) Pathogenesis Modulation

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by systemic inflammation. Indole-3-carbinol has been shown to modulate the pathogenesis of SLE through several immunological mechanisms. In lupus-prone mouse models, I3C treatment has been observed to significantly delay disease progression and prolong survival nih.gov.

One of the key mechanisms is the alteration of lymphocyte maturation. I3C induces a transient blockade in B-cell maturation, leading to an increase in immature B-cells and a decrease in mature B-cells. This is accompanied by a significant reduction in certain autoantibodies, which are central to the pathology of SLE nih.gov. Following this, a delay in T-cell maturation occurs, characterized by an increase in naïve T-cells and a decrease in mature and memory T-cells nih.gov. Furthermore, I3C influences the differentiation of T-helper cells. T-cells from I3C-treated mice, when stimulated, predominantly produce Th1 cytokines, whereas T-cells from control animals produce Th2 cytokines, suggesting a shift in the immune response that could be beneficial in the context of SLE nih.gov.

Macrophages, which are key players in the inflammatory processes of SLE, are also targeted by I3C. In monocyte-derived macrophages from SLE patients, I3C-mediated activation of the aryl hydrocarbon receptor (AhR) leads to a downregulation of pro-inflammatory cytokines and an upregulation of anti-inflammatory cytokines nih.gov. This activation is also associated with a shift towards an M2 macrophage phenotype, indicated by the overexpression of M2 markers like CD163 and downregulation of M1 markers like CD86 nih.gov.

Additionally, since SLE is known to be an estrogen-dependent disease, I3C's ability to alter estrogen metabolism is another crucial aspect of its modulatory role. It shifts the metabolic pathway towards the production of less estrogenic metabolites, which may help in reducing the disease activity fueled by more potent estrogenic compounds nih.govcaldic.comdrdahlman.com.

| Cell Type | Effect of I3C | Observed Outcome | Reference |

|---|---|---|---|

| B-Cells | Transient blockade in maturation | Increased immature B-cells, decreased mature B-cells, reduced autoantibodies | nih.gov |

| T-Cells | Delay in maturation and altered cytokine profile | Increased naïve T-cells, decreased mature/memory T-cells, shift from Th2 to Th1 cytokine production | nih.gov |

| Macrophages | Promotes M2 polarization via AhR activation | Downregulation of pro-inflammatory cytokines, upregulation of anti-inflammatory cytokines | nih.gov |

Inflammatory Bowel Diseases (IBD) and Colitis Amelioration Mechanisms

Indole-3-carbinol has demonstrated significant potential in ameliorating the symptoms of Inflammatory Bowel Diseases (IBD), such as Crohn's disease and ulcerative colitis. Its therapeutic effects are mediated through multiple pathways, primarily involving the aryl hydrocarbon receptor (AhR) and the modulation of gut microbiota.

In mouse models of colitis, treatment with I3C has been shown to reduce disease symptoms, including weight loss and colon shortening nih.govresearchgate.net. A key mechanism underlying this effect is the induction of Interleukin-22 (IL-22) in an AhR-dependent manner nih.govresearchgate.netnih.gov. The beneficial effects of I3C against colitis are prevented when IL-22 is neutralized, highlighting its critical role nih.govresearchgate.netnih.gov.

I3C also influences the composition and metabolic activity of the gut microbiome. It can prevent the overgrowth of pathogenic bacteria while promoting the growth of bacteria that produce butyrate, a short-chain fatty acid with anti-inflammatory properties nih.govresearchgate.netnih.gov. This modulation of the gut microbiota contributes to the establishment of an anti-inflammatory state in the gut nih.gov.

Furthermore, I3C treatment can restore the integrity of the intestinal epithelial barrier, which is often compromised in IBD. This is achieved by inducing the expression of tight-junction proteins nih.govnih.gov. At the cellular level, I3C reduces gut inflammation by decreasing the infiltration of neutrophils and macrophages into the colon nih.govnih.gov. It also helps to rebalance (B12800153) the T-cell populations in the gut, leading to a significant reduction in pro-inflammatory Th17 cells and an increase in anti-inflammatory regulatory T (Treg) cells nih.govnih.gov. The ameliorating effects of I3C on colitis are not observed in mice lacking the AhR, confirming that its therapeutic actions are mediated through AhR activation nih.govnih.gov.

| Mechanism | Effect of I3C | Reference |

|---|---|---|

| IL-22 Induction | Attenuates colitis in an IL-22-dependent manner | nih.govresearchgate.netnih.gov |

| Gut Microbiota Modulation | Prevents dysbiosis and promotes butyrate-producing bacteria | nih.govresearchgate.netnih.gov |

| Epithelial Barrier Integrity | Restores integrity by inducing tight-junction proteins | nih.govnih.gov |

| Immune Cell Infiltration | Reduces infiltration of neutrophils and macrophages | nih.govnih.gov |

| T-Cell Regulation | Reduces Th17 cells and increases Treg cells | nih.govnih.gov |

Acute Lung Injury and Systemic Inflammation Mitigation

Indole-3-carbinol has shown promise in mitigating acute lung injury (ALI) and systemic inflammation. In a mouse model of lipopolysaccharide (LPS)-induced ALI, I3C treatment was found to suppress the infiltration of immune cells into the lungs and reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in the bronchoalveolar lavage fluid nih.gov.

The anti-inflammatory effects of I3C in the context of acute inflammation are mediated, at least in part, by its ability to block the TRIF-dependent signaling pathway in macrophages. This pathway is a key component of the innate immune response to bacterial components like LPS nih.gov. By attenuating this signaling cascade, I3C can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and IL-1β in macrophages nih.gov.

Recent studies on LPS-induced Acute Respiratory Distress Syndrome (ARDS) have further elucidated the role of I3C. It has been shown to decrease the number of neutrophils expressing CXCR2, a receptor crucial for their recruitment to the lungs nih.gov. I3C also downregulates CCR2+ monocytes in the lungs and lowers the levels of CCL2 (MCP-1), a chemokine that attracts these monocytes nih.gov. The therapeutic effect of I3C in this model is dependent on the aryl hydrocarbon receptor (AhR) on myeloid lineage cells nih.gov.

Chronic Inflammation and Macrophage-Induced Inflammation Suppression

Indole-3-carbinol exerts suppressive effects on chronic inflammation, particularly that which is driven by macrophages. In the context of obesity-associated adipose tissue inflammation, I3C has been shown to reduce the accumulation of macrophages in the adipose tissue of mice on a high-fat diet nih.govnih.gov. In a co-culture system of macrophages and adipocytes, I3C treatment decreased the expression of inducible nitric oxide synthase (iNOS) and the production of nitrite (B80452) and interleukin-6 (IL-6), all of which are key inflammatory mediators nih.govnih.gov.

One of the potential mechanisms for these anti-inflammatory effects is the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation nih.govnih.gov. I3C has been found to enhance the expression of PPAR-γ nih.govnih.gov.

Furthermore, I3C can modulate macrophage polarization, favoring a shift towards an anti-inflammatory M2-like phenotype. In human monocyte-derived macrophages, I3C significantly increased the expression of the M2 marker CD163 while reducing the expression of M1 markers CD16 and CD86 mdpi.com. This was accompanied by an upregulation of the anti-inflammatory cytokines IL-10 and TGF-β mdpi.com. This polarizing effect contributes to the suppression of macrophage-induced inflammation.

Metabolic and Neurological Disorders

Anti-Obesity Actions and Adipocyte Differentiation Regulation

Indole-3-carbinol has demonstrated significant anti-obesity effects in various preclinical models. In mice fed a high-fat diet, I3C treatment has been shown to decrease body weight, fat accumulation, and the size of adipocytes nih.govnih.gov. These effects are associated with improvements in metabolic parameters, including better glucose tolerance and modulated levels of adipokines and lipogenic gene products nih.gov.

The anti-obesity actions of I3C are, in large part, due to its ability to regulate adipocyte differentiation, the process by which pre-adipocytes mature into fat-storing cells. I3C inhibits this process through multiple molecular mechanisms. One key mechanism is the activation of AMP-activated protein kinase α (AMPKα), which in turn inhibits fatty acid synthesis nih.gov. I3C can also induce cell cycle arrest in the early stages of adipocyte differentiation nih.gov.

Another important target of I3C in the context of adipogenesis is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. I3C has been shown to directly bind to and activate SIRT1 nih.govjohnshopkins.eduresearchgate.net. This activation is crucial for its anti-adipogenic effects, as the inhibition of adipocyte differentiation by I3C is not observed in cells where SIRT1 has been knocked down nih.govjohnshopkins.eduresearchgate.net.

| Molecular Target/Pathway | Effect of I3C | Reference |

|---|---|---|

| AMP-activated protein kinase α (AMPKα) | Activation, leading to inhibition of fatty acid synthesis | nih.gov |

| Sirtuin 1 (SIRT1) | Direct binding and activation | nih.govjohnshopkins.eduresearchgate.net |

| Adipogenic Transcription Factors (C/EBPα, β, δ; PPARγ) | Downregulation of mRNA levels | nih.govnih.govnih.gov |

| Cell Cycle | Inhibits early differentiation through cell cycle arrest | nih.gov |

Carbohydrate and Lipid Metabolism Regulation

Indole-3-carbinol (I3C) and its primary metabolite, 3,3'-diindolylmethane (DIM), have been shown to influence carbohydrate and lipid metabolism. In studies involving high-fat diet (HFD)-fed mice, both I3C and DIM administration led to modulation of key metabolic parameters. Specifically, DIM was observed to decrease glucose, insulin, and glycated hemoglobin (HbA1c) levels, while increasing hemoglobin and liver glycogen (B147801) content, with effects comparable to the standard drug metformin. nih.gov

The regulatory effects of these compounds extend to the enzymatic level. DIM, in particular, positively regulates carbohydrate metabolic enzymes by enhancing the activity of glucokinase and glucose-6-phosphate dehydrogenase, while suppressing the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov These enzymatic changes suggest a shift towards glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and away from gluconeogenesis.

In the context of lipid metabolism, I3C has demonstrated an ability to inhibit intracellular lipid accumulation in hypertrophied adipocytes. nih.gov This is achieved, in part, by inhibiting interleukin-6 (IL-6) in macrophage and adipocyte co-cultures, which in turn reduces macrophage infiltration and inducible nitric oxide synthase (iNOS) expression, while increasing peroxisome proliferator-activated receptor-gamma (PPAR-γ) expression. nih.gov Furthermore, I3C treatment in HFD-fed mice has been associated with reduced expression of adipogenic transcription factors such as PPARγ2, leptin, and adipocyte protein 2 (ap2) in visceral fat tissue. nih.gov

Research has also indicated that I3C can significantly inhibit triglyceride accumulation in mature adipocytes. researchgate.netnih.gov This effect is associated with an increased expression of the aryl hydrocarbon receptor (AhR) and cytochrome P450 1B1 (CYP1B1) proteins. researchgate.netnih.gov

| Parameter | Effect of I3C/DIM Administration | Relevant Enzymes/Factors |

| Blood Glucose | Decreased (notably with DIM) nih.govnih.gov | Glucokinase (activity induced), Glucose-6-phosphatase (activity suppressed) nih.govnih.gov |

| Insulin | Decreased (notably with DIM) nih.govnih.gov | Fructose-1,6-bisphosphatase (activity suppressed) nih.gov |

| Glycogen (Liver) | Increased (notably with DIM) nih.gov | Glucose-6-phosphate dehydrogenase (activity induced) nih.govnih.gov |

| Lipid Accumulation | Inhibited in adipocytes nih.govresearchgate.netnih.gov | PPARγ, Leptin, ap2 (expression reduced) nih.gov |

| Triglycerides | Accumulation inhibited in adipocytes researchgate.netnih.gov | AhR, CYP1B1 (expression increased) researchgate.netnih.gov |

Neuroprotection against Neurological Diseases

Indole-3-carbinol has demonstrated neuroprotective potential in preclinical models of several neurological diseases, including stroke, Parkinson's Disease, and Alzheimer's Disease. Its mechanisms of action are multifaceted, often involving the modulation of inflammatory and oxidative stress pathways.

Stroke: In experimental models of cerebral ischemia-reperfusion, I3C treatment has been shown to provide neuroprotection. annualreviews.org It can improve neurological function and reduce apoptosis by acting as an anti-inflammatory agent through the modulation of microglia. annualreviews.org Studies using a middle cerebral artery occlusion (MCAO) model in rats showed that I3C treatment attenuated behavioral deficits and improved mean cerebral blood flow. reddit.com Furthermore, I3C has been observed to inhibit ADP-induced platelet aggregation, suggesting a potential antithrombotic activity that could be beneficial in ischemic stroke. reddit.com

Parkinson's Disease (PD): I3C has shown promise in animal models of Parkinson's disease. In a rotenone-induced rat model of PD, I3C administration was found to prevent motor dysfunctions, amend the decrease in striatal dopamine, and reduce neurodegeneration. researchgate.netjci.org The neuroprotective effects in this context are attributed, in part, to its anti-inflammatory and anti-apoptotic properties, as well as the activation of the sirtuin 1/AMP-activated protein kinase (SIRT1/AMPK) pathway. researchgate.netjci.org Furthermore, in a lipopolysaccharide (LPS)-induced neuroinflammation model of PD, chronic administration of I3C led to significant improvements in motor function and memory, which was associated with a decrease in inflammatory cytokines like TNF-α and IL-6 and the inhibition of NF-κB. researchgate.net

Alzheimer's Disease (AD): Research indicates that I3C and its metabolite DIM may offer neuroprotection against Alzheimer's disease. They have been shown to mitigate β-amyloid (Aβ)-induced neurotoxicity and inhibit acetylcholinesterase (AChE) activity. oregonstate.edufrontiersin.org In vitro studies using SH-S5Y5 cells demonstrated that both compounds enhanced cell viability when exposed to Aβ and reduced reactive oxygen species. oregonstate.edu Network pharmacology studies have further suggested that I3C and DIM interact with several proteins involved in the pathophysiology of AD. oregonstate.edu

| Neurological Disease | Key Research Findings | Potential Mechanisms of Action |

| Stroke | Improved behavioral scores and cerebral blood flow; Reduced ischemic volume. reddit.com | Anti-inflammatory (microglia modulation), Antithrombotic (inhibition of platelet aggregation). annualreviews.orgreddit.com |

| Parkinson's Disease | Ameliorated motor and cognitive impairments; Decreased inflammatory cytokines (TNF-α, IL-6). researchgate.net | Anti-inflammatory (NF-κB inhibition), Antioxidant, Activation of SIRT1/AMPK pathway. researchgate.netresearchgate.netjci.org |

| Alzheimer's Disease | Mitigated β-amyloid-induced neurotoxicity; Inhibited acetylcholinesterase (AChE) activity. oregonstate.edufrontiersin.org | Inhibition of Aβ aggregation, Reduction of reactive oxygen species. oregonstate.edu |

Mitigation of Drug- and Chemical-Induced Neurotoxicity

Indole-3-carbinol has been investigated for its capacity to counteract the neurotoxic effects of various drugs and chemicals. Its protective mechanisms are often linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov

Studies have shown that I3C can mitigate neurotoxicity induced by the antihypertensive agent clonidine (B47849). Long-term use of clonidine can lead to neurotoxicity through inflammation, oxidative stress, and apoptosis. nih.gov Pre-treatment with I3C in animal models has been found to significantly attenuate clonidine-induced oxidative stress, inflammation, and apoptosis, while also increasing levels of the monoamines noradrenaline and serotonin. mdpi.com

In the context of chemical-induced neurotoxicity, I3C has demonstrated protective effects against substances like thioacetamide (B46855) and rotenone. nih.govnih.gov It has been reported to protect the brain from thioacetamide-induced acute hepatic encephalopathy by mitigating hyperammonemia, inflammation, oxidative stress, and apoptosis. nih.gov Nanoparticles loaded with I3C have been shown to inhibit neuronal damage caused by glutamate (B1630785) and rotenone, highlighting its potential to counteract excitotoxicity and mitochondrial dysfunction. nih.govnih.gov Specifically, I3C-loaded nanoparticles were found to decrease levels of reactive oxygen species (ROS) and apoptosis-related enzymes in neuronal cells damaged by glutamate excitotoxicity. nih.gov

| Neurotoxic Agent | Protective Effects of I3C | Underlying Mechanisms |

| Clonidine | Attenuated behavioral changes; Reduced oxidative stress and inflammation. mdpi.com | Antioxidant, Anti-inflammatory, Anti-apoptotic, Elevation of monoamine levels. mdpi.com |

| Thioacetamide | Mitigated hyperammonemia, inflammation, and oxidative stress. nih.gov | Anti-inflammatory, Antioxidant, Anti-apoptotic. nih.gov |

| Glutamate | Inhibited neuronal damage and reduced apoptosis. nih.govnih.govnih.gov | Reduction of reactive oxygen species (ROS), Scavenging and subsequent apoptosis blockage. nih.gov |

| Rotenone | Inhibited neuronal damage. nih.govnih.gov | Not specified in detail, but likely related to antioxidant and anti-inflammatory properties. |

Antimicrobial and Antiviral Activities

General Antimicrobial Mechanisms

Indole-3-carbinol exhibits a broad spectrum of antimicrobial activities against various human pathogenic microorganisms, including clinically isolated antibiotic-resistant bacterial strains. nih.gov One of the proposed mechanisms for its antifungal action involves the disruption of the plasma membrane. nih.gov Studies on Candida albicans have shown that I3C can alter membrane dynamics, suggesting that it exerts its antifungal effect by compromising the structural integrity of the cell membrane. nih.gov Furthermore, flow cytometric analysis revealed that I3C can arrest the cell cycle of C. albicans at the G2/M phase. nih.gov In addition to its effects on fungal pathogens, I3C has shown antibacterial activity against E. coli, where it leads to an accumulation of reactive oxygen species and DNA damage, ultimately resulting in an apoptosis-like death of the bacterial cells. researchgate.net

Antiviral Effects

I3C has demonstrated notable antiviral properties, particularly against coronaviruses. Research has shown that I3C can inhibit the replication of SARS-CoV-2, including the Omicron variant, in vitro in both VeroE6 cell lines and human Lung Organoids. nih.gov A key mechanism identified is the prevention of coronavirus cell egression. researchgate.net I3C achieves this by significantly reducing the transcription of genes belonging to the HECT-E3 ligase family, namely NEDD4 and WWP1. researchgate.net These ligases are involved in promoting the ubiquitination of the virus matrix protein, a step that facilitates viral egression. By inhibiting this process, I3C effectively hinders the production and release of new viral particles. researchgate.net

Clostridium difficile Infection Modulation

In the context of Clostridium difficile infection (CDI), dietary supplementation with I3C has been shown to ameliorate disease severity and improve survival in murine models. nih.govnih.gov The protective effect of I3C in CDI appears to be mediated primarily through the modulation of the host's immune response rather than direct inhibition of C. difficile proliferation. nih.gov

I3C acts as a precursor to ligands for the aryl hydrocarbon receptor (AhR), which plays a role in mucosal immunity. nih.gov Supplementation with I3C leads to an increase in regulatory T cells (Tregs), group 3 innate lymphoid cells (ILC3s), and γδ T cells in the gut. nih.govnih.gov This shift in the immune cell population is thought to limit the host-derived pathological immune response to the infection. nih.gov These findings suggest that I3C may exert its beneficial effects in CDI through both AhR-dependent and independent mechanisms. nih.gov

| Activity | Target Organism/Virus | Key Mechanism(s) |

| Antifungal | Candida albicans | Disruption of plasma membrane structure; Cell cycle arrest at G2/M phase. nih.gov |

| Antibacterial | Escherichia coli | Accumulation of reactive oxygen species (ROS); DNA damage. researchgate.net |

| Antiviral | Coronaviruses (including SARS-CoV-2) | Inhibition of viral egression by reducing transcription of NEDD4 and WWP1 genes. researchgate.net |

| Infection Modulation | Clostridium difficile | Modulation of host immune response; Increase in gut Tregs, ILC3s, and γδ T cells. nih.govnih.gov |

Radioprotective Mechanisms in Tissue Damage Mitigation

Indole-3-carbinol (I3C) and its principal acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM), exhibit significant radioprotective properties, mitigating the deleterious effects of ionizing radiation on healthy tissues. The mechanisms underlying this protection are multifaceted, involving the modulation of cellular pathways that counter radiation-induced damage. These pathways include the enhancement of antioxidant defenses, regulation of DNA repair processes, and modulation of apoptosis and inflammation.

Ionizing radiation inflicts damage on biological tissues through two primary mechanisms: a direct effect, where radiation directly damages critical cellular macromolecules like DNA, and an indirect effect, which involves the radiolysis of water molecules to produce highly reactive free radicals, such as reactive oxygen species (ROS). frontiersin.org These free radicals can cause widespread oxidative damage to lipids, proteins, and DNA, leading to cellular dysfunction and death. frontiersin.orgmdpi.com

The protective action of I3C and its derivatives stems from their ability to interfere with these damage pathways. Research indicates that these compounds offer protection through their antioxidant, anti-inflammatory, antiapoptotic, and immunomodulatory properties. researchgate.net

Antioxidant Activity and Free Radical Scavenging

A primary mechanism of I3C's radioprotective effect is its capacity to bolster the cell's antioxidant systems and directly scavenge free radicals. In vitro studies have demonstrated that I3C can limit cellular damage caused by free radicals, thereby increasing cell survival. nih.gov This is corroborated by in vivo studies where I3C administration inhibited lipid peroxidation. nih.gov

The antioxidant effects of I3C and DIM are partly mediated through the activation of the Nuclear factor E2-related factor 2 (Nrf2)-dependent pathway. oregonstate.edu Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxifying enzymes. oregonstate.edu Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of chemical inducers like I3C or oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes. This leads to the increased expression of protective enzymes such as glutathione (B108866) S-transferase and oxidoreductases, which help neutralize ROS and protect cells from radiation-induced oxidative stress. oregonstate.edunih.gov

Another tryptophan metabolite, Indole-3-carboxaldehyde (I3A), has also been shown to protect against radiation-induced hematopoietic injury by suppressing the production of intracellular ROS. nih.gov

Modulation of DNA Repair and Apoptosis

Ionizing radiation causes significant DNA damage, including single and double-strand breaks, which can trigger cell cycle arrest and apoptosis if not properly repaired. mednexus.org I3C and its derivatives play a role in modulating these processes to protect normal tissues. Studies have shown that I3C can trigger DNA repair mechanisms. nih.gov It influences the expression of crucial genes involved in DNA damage repair, such as BRCA1, BRCA2, and RAD51. nih.gov

Furthermore, I3C can modulate apoptotic pathways to favor cell survival in healthy tissues exposed to radiation. While I3C can induce apoptosis in cancer cells, it appears to have a protective, anti-apoptotic effect on normal cells. researchgate.netmskcc.org For instance, in a model of radiation-induced gastrointestinal injury, a related compound alleviated damage by inhibiting mucosal inflammation and epithelial cell apoptosis. nih.gov I3A was found to inhibit apoptosis in irradiated hematopoietic stem and progenitor cells. nih.gov The modulation of pro- and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, is a key aspect of this protective mechanism. mskcc.org

Anti-inflammatory Effects

Radiation exposure leads to a significant inflammatory response in tissues, characterized by the production of pro-inflammatory cytokines, which contributes to tissue damage. mdpi.com I3C has demonstrated anti-inflammatory effects by interfering with key signaling pathways, such as the nuclear factor (NF)κB signal transduction pathway. researchgate.net By inhibiting NFκB activation, I3C can reduce the expression of inflammatory mediators, thereby mitigating radiation-induced inflammation and subsequent tissue injury. researchgate.net

The table below summarizes key research findings on the radioprotective mechanisms of Indole-3-carbinol and its related compounds.

| Compound | Model System | Observed Radioprotective Effect | Molecular Mechanism |

| Indole-3-carbinol (I3C) | In vitro cell survival studies | Increased cell survival after exposure to free radicals. nih.gov | Scavenging of free radicals, inhibition of lipid peroxidation. nih.gov |

| 3,3'-diindolylmethane (DIM) | Mouse model with whole-abdominal irradiation (WAI) | Reduced lethality and weight loss; promoted small intestinal repair. nih.gov | Enhanced recovery of Lgr5+ intestinal stem cells and their progeny. nih.gov |

| Indole-3-carbinol (I3C) / 3,3'-diindolylmethane (DIM) | Cellular models | Induction of antioxidant and detoxifying enzymes. oregonstate.edu | Activation of the Nrf2-dependent pathway. oregonstate.edu |

| Indole-3-carboxaldehyde (I3A) | Mouse model of ionizing radiation | Ameliorated hematopoietic injury; enhanced functional hematopoietic stem and progenitor cell (HSPC) regeneration. nih.gov | Suppression of intracellular ROS; inhibition of apoptosis in HSPCs. nih.gov |

| Indole-3-carbinol (I3C) | Cellular models | Influences DNA damage repair processes. nih.gov | Modulates expression of DNA repair proteins (e.g., RAD51, BRCA1). nih.gov |

| Indole-3-carbinol (I3C) | In vitro models | Exerts anti-inflammatory effects. researchgate.net | Interference with NFκB signal transduction. researchgate.net |

These findings collectively highlight that Indole-3-carbinol hydrate (B1144303) and its derivatives protect normal tissues from radiation damage through a coordinated series of actions that reduce oxidative stress, enhance DNA repair, and control inflammation and apoptosis.

Advanced Research Methodologies and Experimental Models in Indole 3 Carbinol Hydrate Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the direct effects of Indole-3-carbinol (B1674136) on specific cell types, allowing for detailed mechanistic studies at the molecular level.

Cancer Cell Line Investigations (e.g., MCF-7, PC-3, HCT116)

Cultured cancer cell lines are fundamental tools in I3C research, offering reproducible and high-throughput systems to study its anti-cancer properties.

MCF-7 (Human Breast Cancer): This estrogen receptor (ER)-positive cell line is widely used to study I3C's effects on hormone-dependent breast cancer. Research has shown that I3C can induce a G1 cell cycle arrest in MCF-7 cells, thereby inhibiting their proliferation. nih.govsemanticscholar.org Mechanistic studies reveal that I3C's activity in these cells involves the downregulation of cyclin-dependent kinase 6 (CDK6) expression. nih.goviiarjournals.org Furthermore, I3C has been shown to cooperate with the antiestrogen (B12405530) drug tamoxifen (B1202) to more effectively inhibit the growth of MCF-7 cells. nih.govaacrjournals.org This synergistic effect is demonstrated by a more pronounced decrease in DNA synthesis and a reduction in cyclin-dependent kinase (CDK) 2 activity. nih.govaacrjournals.org

PC-3 (Human Prostate Cancer): As an androgen-independent prostate cancer cell line, PC-3 is a valuable model for studying advanced prostate cancer. Investigations have demonstrated that I3C inhibits the proliferation of PC-3 cells in a dose-dependent manner. nih.govresearchgate.net Studies have focused on its ability to inhibit telomerase, an enzyme crucial for cancer cell immortality. iiarjournals.org Research indicates that I3C significantly reduces telomerase activity and the expression of its catalytic subunit, hTERT, in PC-3 cells. iiarjournals.org

HCT116 (Human Colon Cancer): This cell line is frequently used in colorectal cancer research. Studies show that I3C treatment leads to a dose-dependent inhibition of HCT116 cell growth. oup.comoup.com The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Research has identified that I3C's cytotoxic and pro-apoptotic effects in colon cancer cells are at least partially dependent on the activation of the aryl hydrocarbon receptor (AHR) pathway. nih.govnih.gov

| Cell Line | Cancer Type | Key Research Findings with Indole-3-carbinol |

|---|---|---|

| MCF-7 | Breast (ER-positive) | Induces G1 cell cycle arrest; Downregulates CDK6; Cooperates with tamoxifen to inhibit growth and CDK2 activity. nih.goviiarjournals.orgaacrjournals.org |

| PC-3 | Prostate (Androgen-independent) | Inhibits cell proliferation in a dose-dependent manner; Reduces telomerase activity and hTERT expression. iiarjournals.orgnih.gov |

| HCT116 | Colon | Inhibits cell growth; Induces apoptosis and cell cycle arrest; Effects are partially dependent on the Aryl Hydrocarbon Receptor (AHR). oup.comnih.gov |

Immune Cell Culture Systems (e.g., Raw264.7, THP-1 Macrophages)

To understand the immunomodulatory effects of I3C, researchers utilize established immune cell lines, particularly macrophages, which play a critical role in inflammation.

Raw264.7 (Murine Macrophages): This cell line is a standard model for studying inflammation. In studies using lipopolysaccharide (LPS) to induce an inflammatory response, I3C has been shown to attenuate the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). caldic.comnih.gov The mechanism involves the suppression of the TRIF-dependent signaling pathway, a key component of the innate immune response. caldic.comnih.gov

THP-1 (Human Monocytic Cells): THP-1 cells can be differentiated into macrophage-like cells and are used as a human-relevant model. Research demonstrates that I3C can modulate macrophage polarization, favoring a shift towards an anti-inflammatory M2-like phenotype. mdpi.comconsensus.app This is characterized by an increase in the M2 marker CD163 and a decrease in M1 markers. mdpi.com Furthermore, I3C treatment in LPS-stimulated THP-1 cells leads to reduced production of pro-inflammatory cytokines and mediators. caldic.comnih.gov

| Cell Line | Cell Type | Key Research Findings with Indole-3-carbinol |

|---|---|---|

| Raw264.7 | Murine Macrophage | Attenuates LPS-induced production of nitric oxide (NO) and IL-6; Suppresses TRIF-dependent signaling. caldic.comnih.gov |

| THP-1 | Human Macrophage-like | Promotes anti-inflammatory M2-like polarization; Reduces production of pro-inflammatory mediators. caldic.commdpi.com |

3D Organoid and Spheroid Models for Complex Tissue Mimicry

While specific published studies extensively detailing the use of Indole-3-carbinol hydrate (B1144303) in 3D organoid and spheroid models are still emerging, these advanced platforms represent the next frontier in in vitro research. Unlike traditional 2D cell cultures, which grow as a flat monolayer, 3D models more accurately replicate the complex architecture, cell-cell interactions, and microenvironment of living tissues. oxfordglobal.com

Spheroids are three-dimensional cellular aggregates formed from one or more cell types, often cultured in non-adherent plates. oxfordglobal.com They are valuable for assessing drug penetration and efficacy in a tumor-like structure.

Organoids are more complex, self-organizing 3D structures grown from stem cells (pluripotent or adult stem cells) that differentiate to form organ-specific cell types with a structure reminiscent of the native organ. rndsystems.comdrugdiscoverynews.com

These models offer the potential to study the effects of I3C in a more physiologically relevant context, examining its impact on tissue development, disease progression, and therapeutic response in miniature, lab-grown tissues that mimic human organs. nih.gov

In Vivo Animal Models

Chemically-Induced Carcinogenesis Models (e.g., Aflatoxin B1, DMBA, Diethylnitrosamine)

These models use chemical carcinogens to induce tumor formation in specific organs, allowing researchers to study the potential of I3C to either prevent or modify the carcinogenic process.

Aflatoxin B1 (AFB1): This potent mycotoxin is a known liver carcinogen. In animal models, particularly rainbow trout, the timing of I3C administration is critical. When given before and during AFB1 exposure, I3C can inhibit the formation of hepatocellular carcinomas. nih.gov Conversely, when administered after cancer initiation by AFB1, I3C has been shown to act as a tumor promoter, enhancing liver cancer development. nih.govaacrjournals.orgscispace.com

7,12-Dimethylbenz[a]anthracene (DMBA): DMBA is a polycyclic aromatic hydrocarbon used to induce mammary tumors in rats, providing a model for hormone-responsive breast cancer. Studies have shown that dietary I3C is effective in the chemoprevention of DMBA-induced breast cancer. frontiersin.orgnih.gov

Diethylnitrosamine (DEN): DEN is a compound used to induce liver cancer in rodents. Research in mouse and rat models has demonstrated that long-term dietary administration of I3C can significantly inhibit DEN-initiated hepatocarcinogenesis. oup.comnih.govfrontiersin.org However, some studies also suggest that under different experimental conditions, such as after significant liver injury, I3C might have tumor-promoting effects. researchgate.net

Xenograft Mouse Models for Tumor Growth Inhibition Studies

Xenograft models involve the implantation of human cancer cells into immunodeficient mice, allowing the direct observation of a compound's effect on human tumor growth in a living system. frontiersin.orgfrontiersin.org

Methodology: Typically, human cancer cells (such as PC-3 or MCF-7) are injected subcutaneously or into the relevant organ (e.g., mammary fat pad) of mice that lack a functional immune system (e.g., nude or SCID mice). frontiersin.orgmdpi.com This prevents the rejection of the human cells. The mice are then treated with I3C, and tumor growth is monitored over time.

Research Findings: Studies using this model have shown that I3C administration can significantly inhibit the growth of prostate and breast cancer xenografts. mdpi.comnih.gov For instance, in a xenograft model of canine inflammatory mammary cancer, I3C treatment was found to decrease tumor cell proliferation and increase apoptosis. nih.govresearchgate.net Similarly, in a breast cancer xenograft model using MCF-7 cells, a combination of I3C and luteolin (B72000) synergistically suppressed tumor growth. mdpi.com

| Model Type | Carcinogen/Cell Line | Animal | Key Research Findings with Indole-3-carbinol |

|---|---|---|---|

| Chemically-Induced | Aflatoxin B1 (AFB1) | Rainbow Trout, Rat | Inhibits hepatocarcinogenesis when given pre-initiation; Promotes when given post-initiation. nih.govaacrjournals.org |

| Chemically-Induced | DMBA | Rat | Effective in chemoprevention of mammary tumors. frontiersin.orgnih.gov |

| Chemically-Induced | Diethylnitrosamine (DEN) | Mouse, Rat | Inhibits hepatocarcinogenesis in infant mouse models. nih.govfrontiersin.org |

| Xenograft | MCF-7, PC-3, Canine Mammary Cancer Cells | Immunodeficient Mice | Inhibits tumor growth, decreases proliferation, and increases apoptosis. mdpi.comnih.govnih.gov |

Genetically Engineered Mouse Models (e.g., Lupus-Prone Mice, AhR-Deficient Mice)

Genetically engineered mouse models are fundamental tools for dissecting the mechanisms of action of Indole-3-carbinol (I3C) in complex diseases. These models allow researchers to investigate the compound's efficacy and molecular targets in a controlled, in vivo setting that mimics human pathological conditions.

Lupus-Prone Mice: Studies utilizing lupus-prone mouse strains, such as the (NZB x NZW) F1 hybrid, have been instrumental in evaluating the therapeutic potential of I3C in systemic lupus erythematosus (SLE). Research has shown that I3C significantly delays disease progression and prolongs survival in these mice caldic.com. Mechanistic investigations revealed that I3C induces a temporary blockade in B-cell maturation, leading to a decrease in mature B cells and a significant reduction in certain autoantibodies caldic.com. Following this, a delay in T-cell maturation was observed, characterized by an increase in naïve T cells and a decrease in mature and memory T cells caldic.com. Furthermore, T cells from I3C-treated mice exhibited a shift from a Th2 to a Th1 cytokine production profile when stimulated in vitro caldic.com. These findings highlight a dual mechanism by which I3C ameliorates SLE-like disease in these genetically susceptible mice. The non-obese diabetic (NOD) mouse model has also been used to study I3C's effects in the context of autoimmunity nih.govnih.govoup.com.

AhR-Deficient Mice: The Aryl Hydrocarbon Receptor (AhR) has been identified as a crucial molecular target for I3C and its metabolites. To confirm the role of this receptor, studies frequently employ AhR-deficient (AhR-/-) mice. Research on dendritic cells (DCs) from AhR-deficient mice demonstrated that the immunomodulatory effects of I3C, such as the suppression of pro-inflammatory mediators and the induction of regulatory genes, were dependent on the AhR nih.gov. In models of autoimmune neuroinflammation, the ability of I3C to promote the generation of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells was found to be AhR-dependent researchgate.net. Similarly, in studies of intestinal inflammation, the ameliorative effects of I3C on dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis were not observed in AhR-/- mice, confirming the necessity of AhR signaling for its protective actions in the gut nih.govnih.gov. The use of mice with cell-specific AhR deletion, such as in myeloid lineage cells (LyZcreAhRfl/fl), has further refined this understanding, showing that AhR expression in these cells is critical for I3C-mediated attenuation of acute respiratory distress syndrome (ARDS) nih.gov.

| Mouse Model | Condition | Key Findings with Indole-3-carbinol (I3C) Treatment | Reference |

|---|---|---|---|

| (NZB x NZW) F1 | Systemic Lupus Erythematosus (SLE) | Prolonged survival; delayed disease progression; blockade in B-cell and T-cell maturation; shift from Th2 to Th1 cytokine profile. | caldic.com |

| AhR-Deficient (AhR-/-) | Immune Regulation (Dendritic Cells) | Demonstrated that I3C's suppression of pro-inflammatory mediators and induction of immunoregulatory genes are AhR-dependent. | nih.gov |

| AhR-Deficient (AhR-/-) | Experimental Autoimmune Encephalomyelitis (EAE) | Confirmed that the promotion of Tregs and suppression of Th17 cells by I3C are mediated through AhR. | researchgate.net |

| AhR-Deficient (AhR-/-) | DSS-Induced Colitis | Showed that the protective, anti-inflammatory effects of I3C in the colon require AhR signaling. | nih.gov |

| LyZcreAhRfl/fl (Myeloid-specific AhR knockout) | LPS-Induced Acute Respiratory Distress Syndrome (ARDS) | Revealed that AhR expression in myeloid cells is essential for I3C's ability to reduce lung inflammation. | nih.gov |

Models for Inflammatory and Metabolic Conditions (e.g., LPS-induced acute lung injury, DSS-induced colitis, high-fat diet)

Experimental models that induce specific inflammatory or metabolic pathologies are critical for evaluating the pharmacological effects of Indole-3-carbinol (I3C).

LPS-induced acute lung injury: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used to induce acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) in mice, characterized by significant pulmonary inflammation and edema creative-bioarray.com. In this model, I3C has been shown to exert potent anti-inflammatory effects caldic.comnih.gov. Administration of I3C suppressed the infiltration of immune cells into the lung and reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in the bronchoalveolar lavage fluid (BALF) caldic.comnih.gov. Mechanistically, I3C was found to attenuate the TRIF-dependent signaling pathway in macrophages, a key pathway in the LPS response caldic.comnih.gov. More recent studies using this model have shown that I3C's therapeutic effect is mediated through the Aryl Hydrocarbon Receptor (AhR) and involves the regulation of immune cell trafficking. Specifically, I3C treatment decreased the recruitment of CXCR2+ neutrophils to the lungs by downregulating CCR2+ monocytes nih.gov.

DSS-induced colitis: Dextran sodium sulfate (DSS) administered in drinking water induces a robust and reproducible chemical colitis in mice that shares many features with human inflammatory bowel disease (IBD). Studies using the DSS-induced colitis model have demonstrated that I3C significantly ameliorates clinical symptoms and reduces histopathological damage in the colon nih.govnih.gov. Treatment with I3C was shown to restore epithelial barrier integrity and decrease gut inflammation by reducing the infiltration of neutrophils and macrophages nih.gov. The therapeutic effect is linked to a modulation of the T-cell response, with a significant reduction in pro-inflammatory Th17 cells and an increase in regulatory T cells (Tregs) in the gut mucosa nih.govnih.gov. These protective effects are dependent on the activation of the AhR nih.govnih.gov. Another study using a TNBS-induced colitis model found I3C protected mice from colitis, which was associated with a decrease in Th17 cells and an increase in Tregs jci.org.

High-fat diet: High-fat diet (HFD) models in mice are extensively used to study obesity and associated metabolic disorders. Research has shown that I3C supplementation can prevent HFD-induced obesity researchgate.netnih.gov. Mice fed an HFD supplemented with I3C exhibited significantly lower body weight gain, reduced visceral fat, and improved plasma lipid profiles compared to mice on an HFD alone researchgate.netnih.gov. The anti-obesity effects of I3C are multifactorial, involving the modulation of multiple genes in visceral adipose tissue. I3C was found to decrease the expression of key genes involved in adipogenesis (e.g., PPARγ2) while increasing the expression of genes related to thermogenesis (e.g., UCP1) nih.gov. Furthermore, I3C significantly ameliorated HFD-induced inflammation in adipose tissue by downregulating the expression of inflammatory cytokines like TNF-α and IL-6 researchgate.netnih.gov.

Advanced Analytical and Omics Approaches

Gene Expression Profiling (e.g., Microarray, RNA Sequencing, RT-PCR)

Gene expression profiling techniques are essential for elucidating the molecular mechanisms underlying the biological effects of Indole-3-carbinol (I3C). These methods provide a global view of how I3C alters cellular transcription.

RNA Sequencing (RNA-Seq): This high-throughput sequencing method offers a comprehensive and unbiased quantification of the transcriptome. In a study on macrophages from patients with systemic lupus erythematosus (SLE), RNA-Seq was used to investigate the effect of I3C on the transcriptional profile of genes involved in wound healing nih.gov. The analysis revealed that I3C treatment modulated the expression of numerous genes across all stages of wound healing, including those involved in coagulation (e.g., C1S, SERPING1), M2 macrophage reprogramming (CEACAM1), extracellular matrix organization (FN1, THBS1), and cell proliferation (STAT1) nih.gov. Another study used single-cell RNA-Seq (scRNASeq) in a mouse model of acute respiratory distress syndrome to show that I3C reduced the expression of neutrophil-recruiting chemokines CXCL2 and CXCL3 in macrophage/monocyte clusters nih.gov.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Often used to validate findings from microarray or RNA-Seq, quantitative RT-PCR (qRT-PCR) provides precise measurement of the expression of specific genes. In studies of high-fat diet-induced obesity, RT-PCR was used to demonstrate that I3C supplementation significantly decreased the mRNA levels of the adipogenic transcription factor PPARγ2 and its target genes (leptin, aP2) in visceral adipose tissue nih.gov. Conversely, I3C normalized the HFD-induced downregulation of genes crucial for thermogenesis, including UCP1, UCP3, SIRT1, and PGC-1α nih.gov. RT-PCR also confirmed that I3C ameliorated HFD-induced inflammation by reducing the expression of TNF-α, IFN-β, and IL-6 nih.gov. In pancreatic cancer cells, real-time PCR was used to show that I3C could decrease the expression of histone deacetylases (HDACs) 1, 3, and 7 aacrjournals.org.

| Research Area | Model System | Key Genes Modulated by I3C | Effect of I3C | Analytical Method | Reference |

|---|---|---|---|---|---|

| Wound Healing | Macrophages from SLE Patients | FN1, MMP15, CDKN1A, C1S, SERPING1 | Upregulation | RNA-Seq, qRT-PCR | nih.gov |

| Adipogenesis & Metabolism | High-Fat Diet Mouse Adipose Tissue | PPARγ2, Leptin | Downregulation | RT-PCR | nih.gov |

| Thermogenesis | High-Fat Diet Mouse Adipose Tissue | UCP1, UCP3, SIRT1 | Upregulation | RT-PCR | nih.gov |

| Inflammation | High-Fat Diet Mouse Adipose Tissue | TNF-α, IL-6, IFN-β | Downregulation | RT-PCR | nih.gov |

| Inflammation | LPS-Induced ARDS Mouse Lung | CXCL2, CXCL3 | Downregulation | scRNA-Seq | nih.gov |

| Epigenetic Regulation | Pancreatic Cancer Cells | HDAC1, HDAC3, HDAC7 | Downregulation | Real-Time PCR | aacrjournals.org |

Proteomic Analysis of Target Proteins and Signaling Cascades

While large-scale proteomic screens on I3C are not extensively detailed in the available literature, numerous studies have investigated its impact on specific target proteins and signaling cascades using methods like Western blotting. These analyses have been crucial in defining the molecular pathways modulated by I3C.

In macrophages stimulated with LPS, I3C was found to inhibit the TRIF-dependent signaling pathway, a critical branch of the Toll-like receptor 4 (TLR4) signaling cascade caldic.comnih.gov. This inhibition prevents the downstream activation of inflammatory responses. I3C and its primary metabolite, 3,3'-diindolylmethane (B526164) (DIM), have also been shown to inhibit the activity of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes metagenicsinstitute.com.

In the context of cancer cell biology, I3C and DIM have been found to induce the expression of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1) elsevierpure.com. This induction occurs in a p53-independent manner and is preceded by the activation of transcription factor 3 (ATF3), suggesting a role for the ATF3/NAG-1 axis in the anti-tumorigenic effects of these compounds elsevierpure.com. Furthermore, analysis of epigenetic regulatory proteins has shown that DIM, more so than I3C, can decrease the expression of HDAC2 protein in prostate cancer cells, which correlates with increased expression of the cell cycle inhibitor p21 nih.gov.

Epigenetic Modifications Analysis (e.g., DNA Methyltransferase Inhibition, Histone Deacetylase Inhibition)

The anticancer effects of Indole-3-carbinol (I3C) and its derivatives are partly attributed to their ability to modulate epigenetic machinery.

DNA Methyltransferase (DNMT) Inhibition: Epigenetic regulation through DNA methylation is a critical process in gene expression, and its dysregulation is a hallmark of cancer. I3C has been identified as a potential regulator of DNMTs. Studies have shown that I3C can decrease the expression of DNMT1 and DNMT3b in pancreatic cancer cells, suggesting that it may exert some of its anti-cancer effects by altering DNA methylation patterns researchgate.net.

Histone Deacetylase (HDAC) Inhibition: Histone acetylation is another key epigenetic mark associated with active gene transcription. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and gene silencing. The inhibition of HDACs is a recognized strategy in cancer therapy. Research comparing I3C and its major in vivo condensation product, 3,3'-diindolylmethane (DIM), found that DIM is a more potent inhibitor of HDAC activity in prostate cancer cells nih.gov. While I3C showed only modest effects, DIM significantly inhibited HDAC activity, which was associated with a decrease in HDAC2 protein expression and an increase in the expression of the cell cycle inhibitor p21 nih.gov. In pancreatic cancer cells, I3C treatment was shown to significantly decrease the expression of HDAC3, as well as HDAC1 and HDAC7 in specific cell lines, indicating that I3C itself can influence HDAC expression aacrjournals.org.

Metabolomic Profiling of Indole-3-carbinol Hydrate and its Metabolites